3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of furan, oxadiazole, and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-formylchromone under suitable conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chromenone and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 3-(furan-2-yl)-1,3-dioxolane
Uniqueness
Compared to these similar compounds, 3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one stands out due to its unique combination of structural motifs. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core substituted with a furan-containing oxadiazole moiety. Its molecular formula is C15H11N3O3, with a molecular weight of approximately 281.27 g/mol. The presence of both the furan and oxadiazole rings contributes to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 20 mm depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. A study reported that compounds containing the oxadiazole moiety showed cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values for these compounds were noted to be lower than those of standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Regulation : By affecting key regulatory proteins, it can cause cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15 | |
Anticancer | MCF-7 (breast cancer) | 12 | |
A549 (lung cancer) | 10 | ||
Antioxidant | DPPH Radical Scavenging | 25 |
Research Findings
In one notable study published in Frontiers in Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications on the furan and oxadiazole rings significantly influenced their potency against bacterial strains and cancer cells .
Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions could enhance both antibacterial and anticancer activities .
Properties
IUPAC Name |
3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O4/c18-15-10(8-9-4-1-2-5-11(9)20-15)13-16-17-14(21-13)12-6-3-7-19-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBZUNMNEWAEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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